1-(3-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Description
1-(3-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a dihydropyrimidine derivative characterized by a chlorinated aromatic ring at the 3-position and a thiol group at the 2-position of the pyrimidine core. The chlorine substituent at the 3-position likely influences electronic and steric effects, impacting reactivity, solubility, and binding affinity compared to derivatives with substituents at other positions or with different functional groups .
Properties
IUPAC Name |
3-(3-chlorophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2S/c1-12(2)6-7-15(11(16)14-12)10-5-3-4-9(13)8-10/h3-8H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXUBJMUFBPDPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate and thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Thiol Group Reactivity
The thiol moiety at position 2 participates in alkylation, acylation, and oxidation reactions.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Benzyl bromide, K₂CO₃, DMF, 80°C | S-Benzyl derivative | 75–85% | |
| Acylation | Acetyl chloride, pyridine/DCM, RT | Thioester | 60–70% | |
| Oxidation | H₂O₂, ethanol, RT | Disulfide | >90% |
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Alkylation : The thiol group reacts with benzyl bromide under basic conditions to form an S-benzyl derivative. This reaction is critical for modifying solubility and biological activity.
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Oxidation : Hydrogen peroxide oxidizes the thiol to a disulfide, stabilizing the compound against further reactivity.
Nucleophilic Substitution
The chlorine atom on the 3-chlorophenyl group enables substitution reactions with sulfur nucleophiles.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Potassium thiocyanate | Methanol, reflux | 4-(1-Thiocyanatoethyl) derivative | 68% | |
| Sodium hydrosulfide | Ethanol, 60°C | Thiol derivative | 72% |
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Thiocyanate substitution : Reaction with KSCN replaces the chlorine atom with a thiocyanate group, enhancing electrophilicity .
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Hydrogen sulfide substitution : NaHS replaces chlorine with a thiol group, expanding functional group diversity .
Ring-Opening and Rearrangement
Under acidic or thermal conditions, the dihydropyrimidine ring undergoes transformations:
| Conditions | Product | Key Observation | Reference |
|---|---|---|---|
| Concentrated HCl, RT | Chloroethyl derivative | Ring contraction via carbocation | |
| HBr, ethanol, 60°C | Bromoethyl derivative | Retention of dihydropyridine core |
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Acid-catalyzed ring contraction : Protonation of the nitrogen triggers rearrangement to form chloroethyl derivatives .
Biological Interactions
The thiol group forms covalent bonds with enzymes/proteins, while the 3-chlorophenyl group enhances hydrophobic interactions:
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Antiproliferative activity : Derivatives with 4-OMe-benzyl substituents exhibit GI₅₀ values as low as 22 nM (e.g., compound 22 ) .
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Structure-Activity Relationship (SAR) :
Synthetic Pathways
The compound is synthesized via modified Biginelli reactions:
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Properties
Research indicates that compounds similar to 1-(3-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol exhibit significant antioxidant activity. A study demonstrated that derivatives of this compound can scavenge free radicals effectively, suggesting potential use in preventing oxidative stress-related diseases .
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In vitro studies show that it exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, a comparative study highlighted its efficacy against resistant strains of bacteria, which is critical in the context of rising antibiotic resistance .
3. Anticancer Research
Recent investigations have focused on the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. A case study involving breast cancer cells reported that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers .
Material Science Applications
1. Polymer Chemistry
In material science, this compound has been utilized as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of this thiol-containing compound into polymer matrices has been shown to improve resistance to degradation under environmental stressors .
2. Sensor Development
The unique electronic properties of this compound have led to its application in developing chemical sensors. Research indicates that films made from this compound can detect specific gases at low concentrations, making them suitable for environmental monitoring applications .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Table 2: Anticancer Effects on Cell Lines
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 (Breast Cancer) | 20 | 75 |
| HeLa (Cervical Cancer) | 25 | 60 |
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The chlorophenyl group may enhance binding affinity to certain receptors or enzymes, contributing to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Compounds:
1-(2,4-Dinitro aminophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol Substituents: 2,4-dinitro aminophenyl group. Applications: Widely studied for spectrophotometric determination of metal ions (e.g., Cu(II), Au(III)) due to strong chelating properties. The electron-withdrawing nitro groups enhance metal-binding efficiency . Key Study: Kamble et al. (2011) demonstrated its synergistic extraction with organic solvents for trace copper analysis in biological and environmental samples, achieving a detection limit of 0.2 µg/mL .
1-(4-Iodophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol Substituents: 4-iodophenyl group. Properties: Higher molecular weight (344.22 g/mol) due to iodine, which may enhance stability in radiolabeling applications. Limited data on specific applications .
1-(3,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol Substituents: 3,5-dimethoxyphenyl group. No direct application studies are reported .
1-(5-Chloro-2,4-dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
- Substituents : Chlorine at 5-position and methoxy groups at 2,4-positions.
- Properties : Combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which may balance reactivity for pharmaceutical intermediates .
Comparative Data Table
Functional and Application Differences
Electron-Withdrawing vs. Electron-Donating Groups :
- Pharmaceutical Potential: Derivatives with mixed substituents (e.g., 5-chloro-2,4-dimethoxyphenyl) are explored as intermediates, suggesting that the target compound’s 3-Cl group could be optimized for drug design .
Biological Activity
1-(3-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₃ClN₂S
- Molecular Weight : 252.76 g/mol
- CAS Number : 1142212-18-7
- MDL Number : MFCD12027729
The compound features a dihydropyrimidine core with a thiol group, which is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that this compound can induce apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways.
Case Study: Cytotoxic Evaluation
A study conducted on various dihydropyrimidinone derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against MCF-7 (breast cancer) and MDA-MB-231 cell lines. The IC₅₀ values for these compounds ranged from 0.87 to 12.91 μM, indicating potent activity compared to standard treatments like 5-Fluorouracil (IC₅₀ = 17.02 μM) .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies have reported effective inhibition of various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were noted to be between 0.25 and 1 μg/mL, suggesting high efficacy against these pathogens .
The biological activity of this compound is primarily attributed to:
- Inhibition of Enzymes : The thiol group may interact with cysteine residues in enzymes, affecting their function.
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at the G2/M phase, which is critical for cancer therapy.
Pharmacokinetics
Pharmacokinetic studies revealed that the compound has a favorable profile with an oral bioavailability of approximately 31.8% after administration. The clearance rate was measured at 82.7 mL/h/kg following intravenous administration .
Comparative Analysis
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃ClN₂S |
| Molecular Weight | 252.76 g/mol |
| CAS Number | 1142212-18-7 |
| Anticancer IC₅₀ (MCF-7) | 0.87 - 12.91 μM |
| Antimicrobial MIC | 0.25 - 1 μg/mL |
| Oral Bioavailability | 31.8% |
| Clearance Rate | 82.7 mL/h/kg |
Q & A
Q. What are the recommended synthetic routes for 1-(3-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, and how can purity be optimized?
Synthesis typically involves cyclocondensation reactions between thiourea derivatives and substituted β-diketones or chalcones. For purity optimization, employ recrystallization using polar aprotic solvents (e.g., DMF or ethanol) and monitor progress via thin-layer chromatography (TLC). Confirm crystallinity using single-crystal X-ray diffraction (SCXRD), as demonstrated for structurally analogous dihydropyrimidine-thiones .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- NMR : Use and NMR to confirm substituent positions and hydrogen bonding.
- FTIR : Identify the thiol (-SH) stretch near 2550–2600 cm and carbonyl/aromatic vibrations.
- X-ray crystallography : Resolve bond lengths (e.g., C–S, ~1.68 Å) and dihedral angles to confirm steric effects from the 3-chlorophenyl group .
Q. How can solubility and stability be experimentally determined for this compound in aqueous and organic media?
Conduct equilibrium solubility studies using shake-flask methods with HPLC or UV-Vis quantification. For stability, use accelerated degradation tests under varying pH (1–13), temperature (25–60°C), and light exposure. Spectrophotometric assays, as validated for analogous dihydropyrimidines, provide reproducible data .
Advanced Research Questions
Q. How do substituents (e.g., 3-chlorophenyl, methyl groups) influence the compound’s electronic and steric properties?
Substituent effects can be quantified via:
- Hammett constants (σ) to correlate electronic effects with reactivity.
- SCXRD data : Compare bond lengths (e.g., C–Cl, ~1.73 Å) and torsion angles with computational models (DFT) to assess steric hindrance .
- UV-Vis spectroscopy : Monitor shifts in different solvents to evaluate solvatochromic behavior .
Q. What methodological approaches are suitable for developing quantitative analytical assays for this compound?
Validate a reverse-phase HPLC method with a C18 column, mobile phase (acetonitrile:water, 70:30), and detection at 254 nm. For trace analysis, liquid-liquid extraction coupled with spectrophotometry (detection limit ~0.1 ppm) is effective, as shown for structurally related gold(III) complexes .
Q. How can experimental design address challenges in synthesizing enantiopure derivatives?
Adopt a factorial design to optimize reaction parameters (temperature, catalyst loading, solvent polarity). Use chiral stationary phases (e.g., cellulose-based) for HPLC separation. Link outcomes to stereoelectronic theory, as emphasized in evidence-based inquiry frameworks .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Replicate studies : Control variables like solvent purity and cell-line passage numbers.
- Alternative assays : Compare results from enzyme inhibition (e.g., kinase assays) vs. whole-cell models (e.g., cytotoxicity screens).
- Meta-analysis : Identify methodological biases in prior work, as suggested in research proposal guidelines .
Q. What crystallographic data are critical for correlating molecular conformation with reactivity?
Key parameters include:
- Bond angles (e.g., N–C–S, ~120°) to assess conjugation.
- Packing interactions : Hydrogen bonds (e.g., S–H⋯N) and π-π stacking distances (~3.5 Å) influence solid-state stability .
Q. How can theoretical frameworks (e.g., QSAR) guide the exploration of this compound’s pharmacological potential?
Develop a quantitative structure-activity relationship (QSAR) model using descriptors like logP, molar refractivity, and HOMO-LUMO gaps. Validate against in vitro data, ensuring alignment with conceptual frameworks for drug discovery .
Q. What strategies ensure reproducibility in multi-step synthetic protocols for derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
